(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine

Medicinal Chemistry Synthetic Chemistry Building Block Sourcing

(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine (CAS 1525424-33-2) is a heterocyclic research building block belonging to the tetrahydrobenzothiazole class, with a molecular formula of C₁₀H₁₆N₂S and a molecular weight of 196.31 g/mol. It features a partially saturated benzothiazole core bearing a gem‑dimethyl group at the 4‑position and a primary amine appended via a methylene bridge at the 2‑position, a structural arrangement that distinguishes it from the more common 2‑amino‑tetrahydrobenzothiazole series.

Molecular Formula C10H16N2S
Molecular Weight 196.31 g/mol
Cat. No. B15310623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine
Molecular FormulaC10H16N2S
Molecular Weight196.31 g/mol
Structural Identifiers
SMILESCC1(CCCC2=C1N=C(S2)CN)C
InChIInChI=1S/C10H16N2S/c1-10(2)5-3-4-7-9(10)12-8(6-11)13-7/h3-6,11H2,1-2H3
InChIKeyPTFQWUUQCSZOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine: Chemical Profile and Procurement Baseline


(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine (CAS 1525424-33-2) is a heterocyclic research building block belonging to the tetrahydrobenzothiazole class, with a molecular formula of C₁₀H₁₆N₂S and a molecular weight of 196.31 g/mol . It features a partially saturated benzothiazole core bearing a gem‑dimethyl group at the 4‑position and a primary amine appended via a methylene bridge at the 2‑position, a structural arrangement that distinguishes it from the more common 2‑amino‑tetrahydrobenzothiazole series . The compound is commercially catalogued at purities of 97–98% (HPLC) and is intended exclusively for laboratory research and development use .

Why Generic Tetrahydrobenzothiazole Substitution Fails for (4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine


Tetrahydrobenzothiazoles bearing a 2‑methanamine side‑chain are not interchangeable building blocks; the position and bulk of the methyl substituents dictate regiochemical accessibility during derivatisation and profoundly influence the pharmacological profile of downstream products. The 4,4‑dimethyl pattern installed in (4,4‑dimethyl‑4,5,6,7‑tetrahydrobenzo[d]thiazol‑2‑yl)methanamine is synthetically orthogonal to the 6,6‑dimethyl , 4‑monomethyl , and 5,7‑dimethyl isomers that populate commercial catalogues, meaning that generic replacement with a different positional isomer will yield a structurally divergent intermediate and compromise the intended SAR or synthetic route.

(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine: Quantitative Differentiation Evidence Guide


Positional Isomer Discrimination: 4,4-Dimethyl vs. 6,6-Dimethyl Substitution Pattern

The target compound places the gem‑dimethyl group at the 4‑position of the tetrahydrobenzothiazole ring, whereas the commercially available isomer (6,6‑dimethyl‑4,5,6,7‑tetrahydrobenzo[d]thiazol‑2‑yl)methanamine (CAS 1339116‑07‑2) carries the same substituent at the 6‑position . The 4,4‑dimethyl arrangement is derived from dimedone (5,5‑dimethyl‑1,3‑cyclohexanedione) chemistry and is structurally pre‑organized for elaboration into kinase inhibitor scaffolds that require substitution at the 4‑position of the cyclohexane ring, a synthetic handle that is sterically inaccessible with the 6,6‑dimethyl isomer.

Medicinal Chemistry Synthetic Chemistry Building Block Sourcing

Purity Specification Differentiation: 97–98% vs. Lower‑Grade Generic Analogs

Commercially catalogued lots of (4,4‑dimethyl‑4,5,6,7‑tetrahydrobenzo[d]thiazol‑2‑yl)methanamine are specified at 97% purity (AK Scientific) or 98% purity (Moldb) . Unsubstituted or minimally substituted tetrahydrobenzothiazole building blocks, such as (4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑2‑yl)methanamine (CAS 651706‑15‑9, MW 168.26), are frequently offered only at technical grade or with no published purity specification .

Procurement Quality Control Reproducibility

Molecular Weight and LogP Differentiation from the 2‑Amino‑Tetrahydrobenzothiazole Series

The target compound (MW 196.31) differs from the structurally closest 2‑amino analog, 4,4‑dimethyl‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑2‑amine (CAS 867285‑14‑1; MW 182.29), by a methylene spacer (+14 Da) and the replacement of an aromatic amine with a benzylic amine . This modification increases the number of rotatable bonds, elevates the calculated logP, and introduces a more flexible basic centre, all of which influence passive permeability, solubility, and the geometry of hydrogen‑bond interactions with biological targets.

Physicochemical Properties Drug Design Permeability

Dopamine Receptor Ligand Class Association: 4,4‑Dimethyl‑Tetrahydrobenzothiazole Scaffold

Tetrahydrobenzothiazole derivatives bearing amine substituents at the 2‑position have been disclosed as dopamine receptor modulators in patent literature [1]. The prototypical dopaminergic agent pramipexole is built on a 2,6‑diamino‑4,5,6,7‑tetrahydrobenzothiazole core, demonstrating that the tetrahydrobenzothiazole scaffold is competent for CNS target engagement. The 4,4‑dimethyl‑2‑methanamine variant offers a differentiated vector for elaboration at the 2‑position amine compared with the 2‑amino and 2‑hydrazinyl analogs, enabling distinct SAR exploration around the amine‑receptor interaction motif.

Neuroscience Dopamine Receptors Parkinson’s Disease

Best‑Fit Application Scenarios for (4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine


Kinase Inhibitor Fragment Elaboration via Dimedone‑Derived Chemistry

The 4,4‑dimethyl substitution pattern originates from dimedone (5,5‑dimethyl‑1,3‑cyclohexanedione) condensation chemistry, as documented in the synthesis of 4,5,6,7‑tetrahydrobenzo[d]thiazol‑2‑yl derivatives from dimedone [1]. This makes the target compound a privileged intermediate for constructing ATP‑competitive kinase inhibitor scaffolds that exploit the 4‑position quaternary carbon to fill a hydrophobic pocket, a strategy distinct from that offered by the 6,6‑dimethyl or non‑methylated analogs.

Dopamine D2/D3 Receptor Ligand Lead Optimization

Given the established activity of tetrahydrobenzothiazole derivatives at dopamine receptors, particularly the D3 subtype targeted by pramipexole, the target compound serves as a divergent intermediate for generating novel dopamine receptor ligands [2]. The 2‑methanamine handle allows for reductive amination or amide coupling to introduce diverse CAP groups, a synthetic flexibility not available with the 2‑amino‑tetrahydrobenzothiazole series that requires alternative coupling strategies.

Antibacterial DNA Gyrase B Inhibitor Synthesis

Second‑generation 4,5,6,7‑tetrahydrobenzo[d]thiazole‑based DNA gyrase inhibitors have demonstrated nanomolar IC₅₀ values against Escherichia coli DNA gyrase (e.g., compound 40: IC₅₀ = 0.016 μM) and minimum inhibitory concentrations of 4–8 μg/mL against resistant Staphylococcus aureus strains [3]. The target compound, bearing a primary amine at the 2‑position, is a suitable precursor for installing the heteroaryl‑amide or sulfonamide groups that are characteristic of this inhibitor class.

MAO Inhibitor Pharmacophore Exploration

Benzothiazole and tetrahydrobenzothiazole derivatives have been explored as monoamine oxidase (MAO‑A and MAO‑B) inhibitors, with hydrazone‑ and amine‑containing analogs showing selective hMAO‑B inhibition [1]. The 2‑methanamine functionality of the target compound provides a nucleophilic anchor for constructing hydrazone, amide, or sulfonamide linkages that can be screened for MAO isoform selectivity, complementing the 2‑hydrazinyl‑benzothiazole chemotype that has been the focus of published MAO inhibitor campaigns.

Quote Request

Request a Quote for (4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.